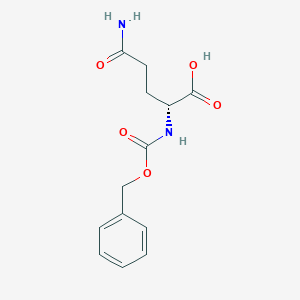

Z-D-Gln-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365257 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-52-1 | |

| Record name | N-Cbz-D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected amino acid derivative that plays a crucial role in the field of peptide chemistry and drug discovery. The benzyloxycarbonyl (Z) group serves as a robust protecting group for the α-amino functionality of D-glutamine, enabling its precise and controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of the D-enantiomer is of particular significance in the design of therapeutic peptides and peptidomimetics to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.

Chemical Structure and Properties

This compound is composed of three key moieties: the benzyloxycarbonyl (Z) protecting group, the D-enantiomer of glutamine, and a C-terminal hydroxyl group. The Z-group, introduced by reacting the amino acid with benzyl chloroformate, prevents unwanted reactions at the N-terminus during peptide coupling.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions for its use in chemical synthesis.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-5-amino-5-oxo-2-[(phenylmethoxy)carbonylamino]pentanoic acid | |

| Synonyms | N-Benzyloxycarbonyl-D-glutamine, Z-D-glutamine, Cbthis compound | [1] |

| CAS Number | 13139-52-1 | [1] |

| Molecular Formula | C13H16N2O5 | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 138-142 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Low solubility in water. | [1],[2] |

| Optical Rotation | Data for the L-isomer (Z-L-Gln-OH) is [α]23/D −7.3°, c = 2 in ethanol. | [3], |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamine with benzyl chloroformate under basic conditions.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis of this compound.

Materials:

-

D-Glutamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane (or another suitable organic solvent)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve D-glutamine in a solution of sodium hydroxide in water at 0 °C.

-

Reaction: To the chilled and stirred solution, add benzyl chloroformate and a water-miscible organic solvent like dioxane. The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) by the dropwise addition of a sodium hydroxide solution.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is washed with an organic solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, leading to the precipitation of the product.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Application in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Z-group provides stable protection of the N-α-amino group during the coupling of subsequent amino acids.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using standard coupling reagents.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate (HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Resin Preparation: The resin with the growing peptide chain is swelled in a suitable solvent (e.g., DMF or DCM) in a reaction vessel. The N-terminal protecting group (e.g., Fmoc) is removed following standard protocols.

-

Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and an activating agent (e.g., HOBt, 2-4 equivalents) in DMF. Add the coupling reagent (e.g., DCC, 2-4 equivalents) and allow the mixture to pre-activate for a few minutes. If using HBTU, dissolve this compound and HBTU in DMF and add DIPEA to initiate activation.

-

Coupling Reaction: Add the activated this compound solution to the resin. The reaction is typically agitated at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After the coupling is complete, the resin is thoroughly washed with the reaction solvent (e.g., DMF) and then with other solvents like DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The process of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides containing D-glutamine. Its robust benzyloxycarbonyl protecting group ensures the selective formation of peptide bonds, while the D-configuration imparts enhanced stability to the final peptide product. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in research and development, particularly in the creation of novel peptide-based therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-D-glutamine, commonly abbreviated as this compound. This compound is a crucial building block in synthetic peptide chemistry, particularly for the incorporation of D-glutamine into peptide sequences to enhance their biological stability and activity.

Chemical Properties and Identification

This compound is the N-protected form of D-glutamine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. This protection is vital for preventing unwanted side reactions during peptide synthesis.

IUPAC Name: (2R)-5-amino-5-oxo-2-[[(phenylmethoxy)carbonyl]amino]pentanoic acid

Synonyms: Z-D-glutamine, Cbthis compound, N-Cbz-D-glutamine[1][2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13139-52-1 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [1][2][3] |

| Molecular Weight | 280.28 g/mol | [1][2] |

| Appearance | White to off-white solid/crystal | [1][3] |

| Melting Point | 138-142 °C | [1] |

| Boiling Point | 604.2 ± 55.0 °C (Predicted) | [1] |

| Solubility | Low solubility in water. Slightly soluble in DMSO and Methanol (sonication may be required). | [1][3] |

| pKa | 3.82 ± 0.10 (Predicted) | [1] |

Experimental Protocols

The primary application of this compound is in peptide synthesis. Below are representative protocols for its synthesis and its use in peptide chain elongation.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of D-glutamine with benzyl chloroformate under basic conditions.[3]

Materials:

-

D-glutamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or a similar organic solvent

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve D-glutamine in an aqueous solution of sodium carbonate or sodium hydroxide at 0-5 °C.

-

Reaction: While vigorously stirring the cooled solution, slowly add benzyl chloroformate. The pH of the reaction mixture should be maintained in the basic range (pH 9-10).

-

Stirring: Allow the reaction to stir for several hours at room temperature.

-

Workup: After the reaction is complete, wash the mixture with an organic solvent like ether to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with cold dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Resin with an N-terminally deprotected peptide

-

This compound

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for approximately 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (2-3 equivalents) and coupling reagents (e.g., HBTU, 2-3 equivalents) in DMF. Add a base (e.g., DIPEA, 4-6 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

-

Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DMF, DCM, and then DMF again to remove excess reagents and byproducts.

-

Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the completion of the coupling reaction.

Deprotection of the Benzyloxycarbonyl (Z) Group

The Z-group is commonly removed via catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10%)

-

Solvent: Methanol, ethanol, or a similar solvent

-

Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Diagrams and Workflows

Synthesis of this compound

The following diagram illustrates the general synthesis pathway for this compound.

Caption: General reaction scheme for the synthesis of this compound.

Workflow for Peptide Synthesis using this compound

This diagram outlines the key steps in solid-phase peptide synthesis involving the coupling of this compound.

Caption: Experimental workflow for the incorporation of this compound in SPPS.

Logical Relationship in Drug Development

The use of this compound is a strategic choice in the synthesis of therapeutic peptides. This diagram illustrates the logical flow from its chemical properties to its application.

Caption: Logical relationship of this compound's properties to its application.

References

A Technical Guide to the Synthesis and Purification of N-benzyloxycarbonyl-D-glutamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH), a crucial building block in peptide synthesis and various pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and purification strategies, supplemented with quantitative data and process visualizations.

Introduction

N-benzyloxycarbonyl-D-glutamine, also known as this compound, is a protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a temporary protecting group for the amine functionality of D-glutamine, preventing unwanted side reactions during peptide synthesis. The use of the D-enantiomer is of particular interest in the development of peptides with enhanced stability against enzymatic degradation. This guide outlines a robust methodology for the synthesis and subsequent purification of this important compound.

Synthesis of N-benzyloxycarbonyl-D-glutamine

The synthesis of N-benzyloxycarbonyl-D-glutamine is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of D-glutamine with benzyl chloroformate under alkaline conditions.

Chemical Reaction

The overall reaction is as follows:

D-Glutamine + Benzyl Chloroformate --(Base)--> N-benzyloxycarbonyl-D-glutamine

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-benzyloxycarbonyl-amino acids.

Materials:

-

D-Glutamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Dissolution of D-Glutamine: In a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve D-glutamine in a pre-cooled aqueous solution of sodium hydroxide. The molar ratio of NaOH to D-glutamine should be approximately 2:1 to ensure the amino group is deprotonated and to neutralize the HCl byproduct.

-

Addition of Benzyl Chloroformate: While maintaining the temperature between 0-5 °C and with vigorous stirring, slowly add benzyl chloroformate to the reaction mixture. The benzyl chloroformate should be added dropwise to control the exothermic reaction.

-

pH Control: Throughout the addition of benzyl chloroformate, monitor the pH of the reaction mixture and maintain it in the alkaline range (pH 9-10) by the concurrent addition of an aqueous sodium hydroxide solution.

-

Reaction Completion: After the complete addition of benzyl chloroformate, allow the reaction to stir for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with an organic solvent such as ether or ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with a dilute solution of hydrochloric acid while cooling in an ice bath. This will precipitate the N-benzyloxycarbonyl-D-glutamine.

-

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove any inorganic salts, and then with a non-polar solvent like hexane to aid in drying.

-

Drying: Dry the crude product under vacuum to a constant weight.

Purification of N-benzyloxycarbonyl-D-glutamine

Purification of the crude N-benzyloxycarbonyl-D-glutamine is essential to remove any unreacted starting materials, byproducts, and other impurities. Recrystallization is a highly effective method for this purpose.

Recrystallization Protocol

Solvent System Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A common and effective solvent system for N-protected amino acids is a mixture of ethyl acetate and hexane. Water can also be used for the recrystallization of the corresponding L-isomer and is a viable option for the D-isomer.

Procedure (using Ethyl Acetate/Hexane):

-

Dissolution: In a suitable flask, dissolve the crude N-benzyloxycarbonyl-D-glutamine in a minimal amount of hot ethyl acetate.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

-

Inducing Crystallization (if necessary): If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for N-benzyloxycarbonyl-D-glutamine and its L-isomer for comparison.

| Parameter | N-benzyloxycarbonyl-D-glutamine (this compound) | N-benzyloxycarbonyl-L-glutamine (Z-L-Gln-OH) |

| CAS Number | 13139-52-1 | 2650-64-8 |

| Molecular Formula | C₁₃H₁₆N₂O₅ | C₁₃H₁₆N₂O₅ |

| Molecular Weight | 280.28 g/mol | 280.28 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Melting Point | Not explicitly reported in searched literature | 136-140 °C[1] or 139-141 °C[2] |

| Specific Rotation ([α]²⁰/D) | Not explicitly reported in searched literature | -5.7 ± 0.5° (c=5 in Ethanol)[2] |

| Purity (Typical) | >97% or >98% (Commercial specifications) | >98% (HPLC) |

| Yield (Typical) | Not explicitly reported in searched literature | ~88% (for the analogous L-glutamic acid derivative) |

Process Visualization

The following diagrams illustrate the workflow for the synthesis and purification of N-benzyloxycarbonyl-D-glutamine.

References

An In-depth Technical Guide on the Mechanism of Action of Z-D-Gln-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of peptides with high purity and yield relies on the strategic use of protecting groups to prevent unwanted side reactions. N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a crucial building block for incorporating the non-natural D-glutamine residue into peptide sequences, a modification often employed to enhance peptide stability against enzymatic degradation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide synthesis. It details the role of the benzyloxycarbonyl (Z) protecting group, outlines coupling and deprotection procedures, discusses potential side reactions associated with the glutamine moiety, and presents relevant quantitative data and experimental protocols.

Core Mechanism of the Benzyloxycarbonyl (Z) Protecting Group

The primary role of the benzyloxycarbonyl (Z or Cbz) group in this compound is to temporarily block the α-amino group of D-glutamine.[1][2] This protection is fundamental to modern peptide synthesis for several reasons:

-

Prevention of Polymerization: It prevents the nucleophilic α-amino group from reacting during the activation of the α-carboxyl group, thus avoiding self-polymerization of the amino acid.[3]

-

Directional Control: It ensures that peptide bond formation occurs exclusively between the activated carboxyl group of this compound and the free amino group of the growing peptide chain.[4]

-

Suppression of Racemization: As a urethane-type protecting group, the Z-group is known to significantly reduce the risk of racemization at the α-carbon during the coupling reaction, which is a critical factor for maintaining the stereochemical integrity of the final peptide.[2][5]

The Z-group is particularly prominent in solution-phase peptide synthesis and is stable to the mildly basic conditions used for saponification and the mildly acidic conditions that cleave other protecting groups like Boc (tert-Butoxycarbonyl).[1]

The Role of the D-Configuration

The incorporation of D-amino acids, such as D-glutamine from this compound, into peptide chains is a common strategy in drug development. Peptides containing D-amino acids generally exhibit enhanced stability and a longer biological half-life because they are resistant to degradation by proteases, which are stereospecific for L-amino acids.[6]

Workflow and Chemical Mechanisms

The incorporation of a D-glutamine residue using this compound follows a well-defined cycle of activation, coupling, and deprotection.

General Workflow

The logical flow involves activating the Z-protected amino acid, coupling it to the N-terminus of the peptide chain, and then removing the Z-group to prepare for the next coupling cycle.

Mechanism of Coupling: Carbodiimide Method

A common method for activating the carboxyl group of this compound is through the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). The additive acts as a racemization suppressant.[7]

-

Activation: The carboxyl group of this compound attacks DIC to form a highly reactive O-acylisourea intermediate.

-

HOBt Ester Formation: This intermediate rapidly reacts with HOBt to form a more stable active ester, releasing N,N'-diisopropylurea (DIU) as a byproduct.

-

Coupling: The free N-terminal amine of the peptide chain attacks the active ester, forming the desired peptide bond and regenerating HOBt.

Potential Side Reactions of Glutamine

While the Z-group protects the α-amino group, the side chain of glutamine can still participate in undesirable reactions, particularly under certain pH and temperature conditions.[8]

-

Pyroglutamate Formation: The side-chain amide can act as an intramolecular nucleophile, attacking the α-carbonyl group. This is especially prevalent when glutamine is at the N-terminus of a peptide, leading to the formation of a stable five-membered pyroglutamyl (pGlu) ring and blocking further chain elongation.[9]

-

Dehydration to Nitrile: Under harsh activation conditions, particularly with carbodiimides, the side-chain amide can undergo dehydration to form a nitrile. This is less common but can be a significant side product if not properly controlled.[7]

-

Deamidation: At high pH, the side-chain amide can be hydrolyzed to a carboxylate group, converting the glutamine residue into glutamic acid.

Quantitative Data Summary

The efficiency of peptide synthesis steps is critical. The following tables provide a summary of common protecting groups and coupling/deprotection conditions.

Table 1: Comparison of Common N-α-Protecting Groups

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Primary Use |

|---|---|---|---|---|

| Benzyloxycarbonyl | Z, Cbz | Acid stable, base stable | Catalytic Hydrogenation (H₂/Pd); Strong Acid (HBr/AcOH) | Solution-Phase Synthesis[3][5] |

| tert-Butoxycarbonyl | Boc | Acid labile, base stable | Moderate Acid (e.g., TFA) | Solid-Phase Synthesis (Boc-SPPS)[5][10] |

| 9-Fluorenyl- methoxycarbonyl | Fmoc | Acid stable, base labile | Mild Base (e.g., 20% Piperidine in DMF) | Solid-Phase Synthesis (Fmoc-SPPS)[5][11] |

Table 2: Typical Reagents and Conditions for Z-Amino Acid Coupling

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Typical Time (h) | Notes |

|---|---|---|---|---|---|

| DIC | HOBt | DMF, DCM | 0 to RT | 2 - 12 | Common, cost-effective method; DIU byproduct is soluble in DCM.[12] |

| DCC | HOBt | DMF, DCM | 0 to RT | 2 - 12 | Dicyclohexylurea (DCU) byproduct is a precipitate, requiring filtration.[7] |

| HBTU / HATU | DIPEA (Base) | DMF | 0 to RT | 1 - 4 | Fast and efficient; higher cost; slight risk of guanidinylation of the free amine.[13] |

| EDC | HOBt | DCM, DMF, H₂O | 0 to RT | 2 - 12 | Water-soluble carbodiimide, useful for aqueous phase couplings.[12] |

Table 3: Common Methods for Z-Group Deprotection

| Method | Reagents | Catalyst | Solvent | Pressure | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (gas) | 10% Pd/C | MeOH, EtOH, DMF | 1 atm (balloon) to 50 psi | Most common method; clean byproducts (toluene, CO₂); incompatible with sulfur-containing residues (Met, Cys).[13] |

| Transfer Hydrogenation | Ammonium formate, Cyclohexene | 10% Pd/C | MeOH, EtOH | Atmospheric | Avoids use of pressurized hydrogen gas.[14] |

| Strong Acid Cleavage | 33% HBr in Acetic Acid | None | Acetic Acid | Atmospheric | Harsh conditions; can cause side reactions; used when hydrogenation is not feasible.[1] |

Experimental Protocols

The following are generalized protocols for the coupling of this compound and the subsequent deprotection of the Z-group in a solution-phase synthesis context.

Protocol: Coupling of this compound using DIC/HOBt

Materials:

-

Peptide with a free N-terminus (1.0 eq)

-

This compound (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the N-terminally deprotected peptide in anhydrous DMF or DCM.

-

In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Cool the this compound/HOBt solution to 0 °C in an ice bath.

-

Add DIC (1.2 eq) to the cooled solution and stir for 15-20 minutes for pre-activation.

-

Add the activated this compound solution to the peptide solution from step 1.

-

Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture if necessary (to remove any precipitated DIU if the reaction is concentrated) and proceed with standard workup and purification procedures (e.g., aqueous wash, extraction, and chromatography).

Protocol: Deprotection of the Z-Group by Catalytic Hydrogenation

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C, ~10-20% by weight of the peptide)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in a suitable solvent like methanol in a round-bottom flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.

-

Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere is replaced by hydrogen.

-

Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed (typically 2-24 hours). The reaction can be monitored by the consumption of H₂ or the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide, which can be used in the next coupling step or purified.

Conclusion

This compound is an effective and widely used reagent for the incorporation of D-glutamine into synthetic peptides. Its mechanism of action is centered on the robust, racemization-suppressing nature of the benzyloxycarbonyl (Z) protecting group. While the chemistry is well-established, successful synthesis requires careful control of coupling conditions and awareness of potential side reactions inherent to the glutamine side chain, such as pyroglutamate formation. The protocols and data presented in this guide offer a framework for the strategic and efficient use of this compound in the development of novel peptide therapeutics.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. bachem.com [bachem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-D-Gln-OH discovery and historical context

An In-depth Technical Guide to Z-D-Gln-OH: Discovery, Synthesis, and Application

This guide provides a comprehensive overview of Nα-benzyloxycarbonyl-D-glutamine (this compound), a key reagent in synthetic peptide chemistry. It details its historical context, synthesis, and primary applications for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound is the N-protected form of D-glutamine, the non-natural enantiomer of the proteinogenic amino acid L-glutamine. Its significance is not in its direct biological activity but as a crucial building block for the synthesis of peptides with modified properties. The incorporation of D-amino acids, such as D-glutamine, into peptide sequences is a widely used strategy to enhance their stability against enzymatic degradation by proteases, thereby prolonging their biological half-life.

The discovery and utility of this compound are intrinsically linked to a landmark innovation in organic chemistry: the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the propensity of amino acids to undergo uncontrolled polymerization. In 1932, Max Bergmann and Leonidas Zervas introduced the Z-group, which served as a robust and selectively removable mask for the α-amino group of an amino acid.[1][2] This breakthrough enabled the stepwise and controlled assembly of peptide chains for the first time, revolutionizing the field.[2] The Z-group is stable under the basic and mildly acidic conditions used for peptide coupling but can be readily cleaved by catalytic hydrogenolysis, providing the necessary orthogonality for complex synthetic routes.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Chemical Name | Nα-benzyloxycarbonyl-D-glutamine |

| Synonyms | Z-D-glutamine, Cbthis compound |

| CAS Number | 13139-52-1 |

| Molecular Formula | C₁₃H₁₆N₂O₅[3] |

| Molecular Weight | 280.28 g/mol [3] |

| Appearance | White crystalline powder |

| Purity | Typically ≥98% |

Synthesis and Experimental Protocols

The synthesis of this compound relies on obtaining the D-enantiomer of glutamine, which can be achieved through methods such as the enzymatic resolution of a chemically synthesized DL-glutamine racemic mixture.[4] Once the D-glutamine is isolated, the N-terminal amino group is protected using the general and well-established Schotten-Baumann reaction.

General Protocol for the Synthesis of this compound

This protocol describes the N-protection of D-glutamine using benzyl chloroformate.

Materials:

-

D-Glutamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve D-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, and cool the solution in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is crucial to maintain the reaction temperature below 5 °C to minimize side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 by the dropwise addition of 1 M HCl. The this compound product will precipitate out of the solution.

-

Extraction: Extract the product from the aqueous phase using ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the final this compound product.

Application in Peptide Synthesis

The primary application of this compound is its use as a building block in both solution-phase and solid-phase peptide synthesis to introduce a D-glutamine residue.

General Protocol for Peptide Coupling

This protocol outlines a typical coupling step in solution-phase peptide synthesis.

Materials:

-

This compound (or another N-protected amino acid)

-

Amino acid ester hydrochloride (the N-terminal residue of the growing peptide chain)

-

Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

N-Hydroxysuccinimide (NHS) or other additives to suppress racemization

-

Triethylamine (TEA) or another non-nucleophilic base

-

Appropriate organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

Procedure:

-

Activation: Dissolve this compound (1.0 equivalent) and NHS (1.0 equivalent) in the chosen solvent. Cool the solution in an ice bath and add DCC (1.0 equivalent). A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the solvent and neutralize it with TEA (1.0 equivalent). Add the activated this compound solution (after filtering out the DCU) to the amino acid ester solution.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its completion by TLC.

-

Work-up: After the reaction is complete, the crude peptide is purified through a series of aqueous washes and extractions to remove unreacted starting materials and byproducts.

The overall workflow for using a Z-protected amino acid in peptide synthesis is depicted below.

Broader Context: Glutamine Metabolism and Therapeutic Targeting

While this compound itself is not studied as a biologically active agent, the broader field of glutamine metabolism is of intense interest in drug development, particularly in oncology. Many cancer cells exhibit "glutamine addiction," a heightened dependence on the amino acid glutamine to fuel various metabolic pathways essential for their rapid proliferation and survival.[5][6] Glutamine serves as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle, a precursor for the synthesis of nucleotides and non-essential amino acids, and a crucial component in maintaining cellular redox balance through the production of glutathione.[5][6]

This dependence has led to the development of glutamine antagonists, which aim to disrupt these metabolic pathways in cancer cells. However, it is important to reiterate that this compound is not a compound used in this context. Its utility remains firmly in the realm of synthetic chemistry, providing a tool to build metabolically stable peptides.

The central role of glutamine in cellular metabolism is illustrated in the following diagram.

Conclusion

The discovery and historical context of this compound are deeply rooted in the groundbreaking development of peptide synthesis methodologies initiated by Bergmann and Zervas. Its primary and enduring role is that of a specialized chemical reagent, enabling the incorporation of D-glutamine into synthetic peptides to enhance their stability. While the broader field of glutamine metabolism is a fertile area for therapeutic research, there is a notable absence of studies investigating this compound as a standalone biologically active molecule. Therefore, its significance to researchers, scientists, and drug development professionals lies in its utility as a valuable tool in the art and science of peptide chemistry.

References

- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Framework for Preliminary In Vitro Studies with Z-D-Gln-OH

Foreword

This document outlines a proposed framework for the initial in vitro evaluation of N-α-benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH). To date, publicly available scientific literature does not contain direct studies on the biological effects of this compound in mammalian cell culture systems. This compound is a chemically protected form of D-glutamine. In this form, the alpha-amino group is blocked by a benzyloxycarbonyl (Z) group, rendering it unable to participate in biological interactions typical of free amino acids.

Therefore, any investigation into the potential biological activity of the D-glutamine (D-Gln) moiety necessitates the initial removal of this protecting group. This guide provides a comprehensive, technically-detailed approach for researchers, scientists, and drug development professionals to undertake such a study. It covers the deprotection of this compound, proposes a detailed experimental workflow for the resulting D-Gln, and presents expected outcomes based on the established understanding of D-glutamine's role—or lack thereof—in mammalian cellular metabolism. Mammalian cells are known to be stereospecific, possessing transporters and metabolic enzymes primarily for L-amino acids. D-glutamine is largely considered metabolically inert in these systems as they typically lack the necessary transporters for its uptake and the racemase enzymes to convert it into the metabolically active L-form[1].

Section 1: Deprotection of this compound to Yield D-Glutamine

The foundational step in assessing the biological activity of the D-glutamine portion of this compound is the removal of the benzyloxycarbonyl (Z) protecting group. Catalytic hydrogenation is the standard and mildest method for this purpose, leaving the peptide bonds and other sensitive functional groups intact[2].

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the removal of the Z-group from this compound to produce D-glutamine.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) catalyst

-

Methanol (MeOH), HPLC grade

-

Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

-

Reaction flask (e.g., round-bottom flask)

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Celite pad or syringe filter with 0.22 µm PTFE membrane)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in methanol in the reaction flask. A typical concentration is 10-20 mg/mL.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 10% by weight of the this compound substrate.

-

Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the air.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist with solvent during handling.

-

Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude D-glutamine product.

-

Purification and Verification: The resulting D-glutamine should be of high purity. Verify the identity and purity of the product using NMR spectroscopy and mass spectrometry before use in cell culture experiments.

Deprotection Reaction Diagram

Caption: Reaction scheme for the deprotection of this compound to D-Glutamine.

Section 2: Proposed In Vitro Experimental Workflow

Following the successful synthesis and purification of D-glutamine, a series of in vitro experiments should be conducted to assess its biological activity in a representative mammalian cell line (e.g., HeLa, HEK293, or a specific cancer cell line of interest). The workflow is designed to compare the effects of D-Gln against a positive control (L-Glutamine) and a negative control (no glutamine).

Experimental Workflow Diagram

Caption: Proposed workflow for evaluating the in vitro effects of D-Glutamine.

Section 3: Detailed Experimental Protocols

Cell Proliferation Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell proliferation.

Materials:

-

Mammalian cells seeded in a 96-well plate

-

Glutamine-free basal medium (e.g., DMEM)

-

L-Glutamine solution (200 mM stock)

-

D-Glutamine solution (200 mM stock, prepared from deprotected this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in their complete growth medium and incubate for 24 hours to allow for attachment.

-

Treatment: Aspirate the medium and replace it with glutamine-free basal medium supplemented as follows:

-

Negative Control: No glutamine.

-

Positive Control: 2 mM L-Glutamine.

-

Test Condition: 2 mM D-Glutamine.

-

-

Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂[1].

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[1].

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[1].

-

Measurement: Measure the absorbance at 570 nm using a microplate reader[1].

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

-

Cells cultured as described in the MTT protocol (in 6-well plates)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Trypan Blue solution (0.4%)

-

Hemocytometer and microscope

Procedure:

-

Cell Culture: Culture cells in 6-well plates following the treatment conditions outlined in section 3.1.

-

Cell Harvesting: After the 48-hour incubation, detach the cells using Trypsin-EDTA and resuspend them in PBS[1].

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution[1].

-

Counting: Load 10 µL of the mixture into a hemocytometer. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue) cells[1].

-

Calculation: Calculate the percentage of viable cells using the formula: (% Viability) = (Number of viable cells / Total number of cells) x 100[1].

Metabolic Activity Assessment: Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

-

Cells seeded in a Seahorse XF cell culture microplate

-

Seahorse XF Base Medium

-

L-Glutamine and D-Glutamine

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Medium Exchange: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with either 2 mM L-Glutamine, 2 mM D-Glutamine, or no glutamine. Incubate in a non-CO₂ incubator for 1 hour[1].

-

Assay: Place the microplate in the Seahorse XF Analyzer and perform a standard mitochondrial stress test or glycolysis stress test according to the manufacturer's instructions.

-

Data Analysis: Analyze the OCR and ECAR data to determine the metabolic response to each glutamine isomer[1].

Section 4: Expected Quantitative Data

The following tables present hypothetical, yet scientifically anticipated, quantitative data from the described experiments. These expectations are based on the established principle that D-glutamine is not utilized by mammalian cells[1].

Table 1: Expected Cell Proliferation Results (MTT Assay)

| Treatment Group | Absorbance (570 nm) at 48h (Mean ± SD) | % Proliferation (relative to L-glutamine) |

| L-Glutamine (2 mM) | 1.35 ± 0.12 | 100% |

| D-Glutamine (2 mM) | 0.21 ± 0.05 | 15.6% |

| No Glutamine | 0.19 ± 0.04 | 14.1% |

| This illustrative data suggests that cells cultured with D-Glutamine will exhibit proliferation levels similar to the negative control, indicating that D-Glutamine does not support cell growth[1]. |

Table 2: Expected Cell Viability Results (Trypan Blue Assay)

| Treatment Group | % Viability at 48h (Mean ± SD) |

| L-Glutamine (2 mM) | 95.2 ± 2.5% |

| D-Glutamine (2 mM) | 65.8 ± 4.1% |

| No Glutamine | 63.5 ± 3.8% |

| This hypothetical data demonstrates that L-glutamine is crucial for maintaining cell viability. In contrast, cells cultured with D-Glutamine are expected to show a significant decrease in viability, comparable to cells deprived of glutamine[1]. |

Table 3: Expected Metabolic Activity Results (Seahorse XF Analyzer)

| Treatment Group | Oxygen Consumption Rate (OCR) (pmol/min) | Extracellular Acidification Rate (ECAR) (mpH/min) |

| L-Glutamine (2 mM) | 150 ± 15 | 80 ± 8 |

| D-Glutamine (2 mM) | 45 ± 7 | 25 ± 5 |

| No Glutamine | 40 ± 5 | 22 ± 4 |

| This exemplary data indicates that L-glutamine supplementation leads to high rates of mitochondrial respiration (OCR) and glycolysis (ECAR). D-glutamine is not expected to stimulate these metabolic pathways, with rates similar to the glutamine-deprived control[1]. |

Section 5: Signaling Pathway Analysis

L-glutamine is a known activator of key signaling pathways that control cell growth, proliferation, and survival, such as the mTOR and ERK/MAPK pathways[3][4][5]. D-glutamine is not expected to trigger these pathways due to its inability to be transported into the cell.

Proposed Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine up-regulates MAPK phosphatase-1 induction via activation of Ca2+→ ERK cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Cbz-D-glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy-D-glutamine (Cbz-D-glutamine) is a derivative of the non-proteinogenic D-isomer of glutamine, featuring a protective carbobenzyloxy (Cbz) group on its amino terminus. While extensive research has focused on the biological roles of L-glutamine and, to a lesser extent, D-glutamine, the specific biological activities of Cbz-D-glutamine remain largely unexplored. This technical guide aims to provide a comprehensive overview of the potential biological activities of Cbz-D-glutamine, drawing inferences from the known functions of D-amino acids, the impact of the Cbz protecting group, and the metabolic pathways associated with glutamine. This document will serve as a foundational resource for researchers interested in investigating the therapeutic and biological potential of this compound. We will explore its potential as an enzyme inhibitor, its possible applications in oncology, and its role in modulating signaling pathways, supported by generalized experimental protocols and illustrative data from related compounds.

Introduction: The Emerging Roles of D-Amino Acids

For decades, D-amino acids were largely considered biological anomalies, with L-amino acids being the exclusive building blocks of proteins. However, a growing body of evidence has revealed the significant and diverse biological roles of D-amino acids in both prokaryotic and eukaryotic systems. In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are crucial components of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][2] Furthermore, bacteria release a variety of D-amino acids that can regulate biofilm formation, spore germination, and cell wall remodeling.[2]

In mammals, D-amino acids such as D-serine and D-aspartate have been identified as important signaling molecules in the central nervous system.[3][4] D-serine acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in neurotransmission, learning, and memory.[3][4][5] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders. D-aspartate is involved in neurogenesis and hormone secretion.[3] The presence and functional significance of these D-amino acids challenge the long-held dogma of L-amino acid exclusivity and open new avenues for therapeutic intervention.

The focus of this guide, Cbz-D-glutamine, is a synthetic derivative of D-glutamine. The carbobenzyloxy (Cbz) group is a widely used protecting group in peptide synthesis, known for its stability and selective removal.[6][][8] While primarily employed to facilitate chemical synthesis, the presence of the Cbz group could also modulate the biological activity of the D-glutamine moiety, potentially altering its solubility, cell permeability, and interaction with biological targets.

Potential Biological Activities of Cbz-D-glutamine

Direct experimental evidence for the biological activities of Cbz-D-glutamine is scarce in publicly available literature. Therefore, this section will extrapolate potential activities based on the known roles of D-glutamine, the general behavior of D-amino acids, and the influence of the Cbz group.

Enzyme Inhibition

Given that L-glutamine is a substrate for numerous enzymes, it is plausible that D-glutamine and its derivatives could act as competitive or allosteric inhibitors of these enzymes.

-

Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of L-glutamine from L-glutamate and ammonia.[9][10] Inhibition of GS can have profound effects on nitrogen metabolism and neurotransmitter recycling.[11][12] While many known GS inhibitors are analogues of glutamate or methionine, the potential for D-glutamine derivatives to bind to the active site or an allosteric site warrants investigation. The Cbz group could potentially enhance binding affinity through hydrophobic interactions within the enzyme's binding pocket.

-

Glutaminase (GLS): This enzyme catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia, a key step in glutaminolysis.[13] Cancer cells often exhibit a high rate of glutaminolysis to support their proliferation and survival.[14][15][16][17] Therefore, GLS is a significant target for cancer therapy.[13][18] The structural similarity of D-glutamine to L-glutamine suggests it could act as a competitive inhibitor of GLS.

Anticancer Potential

The reliance of many cancer cells on L-glutamine metabolism presents a therapeutic window. The introduction of a D-amino acid analogue could disrupt these metabolic processes.

-

Disruption of Glutamine Metabolism: By potentially inhibiting glutaminase, Cbz-D-glutamine could starve cancer cells of a critical nutrient source, leading to reduced proliferation and apoptosis.[17]

-

Induction of Cellular Stress: Interference with glutamine metabolism can lead to the accumulation of reactive oxygen species (ROS) and disrupt redox homeostasis, thereby inducing cancer cell death.

Neuromodulatory Effects

The established roles of D-serine and D-aspartate as neurotransmitters suggest that other D-amino acids or their derivatives could also possess neuromodulatory activities.

-

NMDA Receptor Modulation: While D-serine is the primary D-amino acid known to modulate NMDA receptors, the potential for other D-amino acids to interact with this or other neurotransmitter receptors cannot be ruled out. The Cbz group, being lipophilic, might facilitate the crossing of the blood-brain barrier, a critical step for centrally acting drugs.

Quantitative Data from Related Compounds

Direct quantitative data for the biological activities of Cbz-D-glutamine is not available. However, to provide a framework for potential efficacy, the following table summarizes inhibitory data for known inhibitors of glutamine synthetase and glutaminase. These values can serve as a benchmark for future studies on Cbz-D-glutamine.

| Enzyme | Inhibitor | Organism/Cell Line | IC50 / Ki | Reference |

| Glutamine Synthetase | Methionine Sulfoximine (MSO) | Mycobacterium tuberculosis | - | [9] |

| Phosphinothricin | Pea Leaf | - | [9] | |

| Glutaminase (GLS) | CB-839 | Solid Tumors | - | [18] |

| BPTES | - | - | [13] | |

| Compound 968 | - | - | [13] | |

| Glutamate-Aspartate Transaminase | β-Methylene-DL-aspartate | Pig Heart | Ki ≈ 3 mM | [19] |

Note: This table is for illustrative purposes only and does not contain data for Cbz-D-glutamine.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential biological activities of Cbz-D-glutamine.

Synthesis of Cbz-D-glutamine

A standard procedure for the N-protection of an amino acid with a carbobenzyloxy group can be employed.

Materials:

-

D-glutamine

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer

Protocol:

-

Dissolution: Dissolve D-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[6]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[6]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected D-glutamine.[6]

In Vitro Enzyme Inhibition Assay (General)

This protocol can be adapted for enzymes like glutamine synthetase or glutaminase.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., L-glutamine)

-

Cbz-D-glutamine (test inhibitor)

-

Appropriate buffer solution

-

Detection reagent (to measure product formation or substrate depletion)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of Cbz-D-glutamine in the assay buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of Cbz-D-glutamine to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate for a set period, ensuring the reaction remains in the linear range.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Cbz-D-glutamine and determine the IC50 value.

Cell Viability Assay

To assess the cytotoxic effects of Cbz-D-glutamine on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., pancreatic, breast)

-

Complete cell culture medium

-

Cbz-D-glutamine

-

MTT or similar cell viability reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Cbz-D-glutamine in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Cbz-D-glutamine. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways and Visualizations

While no specific signaling pathways have been directly implicated for Cbz-D-glutamine, we can visualize the established glutamine metabolism pathway to highlight potential points of inhibition.

Glutaminolysis Pathway

The conversion of glutamine to α-ketoglutarate is a critical pathway for cellular energy and biosynthesis, particularly in cancer cells.

Caption: Potential inhibition of glutaminolysis by Cbz-D-glutamine.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial investigation of Cbz-D-glutamine's biological potential.

Caption: A streamlined workflow for screening Cbz-D-glutamine.

Conclusion and Future Directions

Cbz-D-glutamine represents an under-investigated molecule with the potential for interesting biological activities. Based on the known roles of D-amino acids and the principles of enzyme inhibition, it is plausible that this compound could act as an inhibitor of key enzymes in glutamine metabolism, such as glutaminase and glutamine synthetase. Such activity could have significant implications for cancer therapy and other conditions where glutamine metabolism is dysregulated.

Future research should focus on the systematic evaluation of Cbz-D-glutamine's effects through in vitro enzyme assays and cell-based viability screens. Should promising activity be identified, subsequent studies should elucidate its mechanism of action and evaluate its efficacy in preclinical in vivo models. The exploration of Cbz-D-glutamine and other D-amino acid derivatives holds the potential to uncover novel therapeutic agents and to further our understanding of the complex biological roles of these chiral molecules.

References

- 1. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 2. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 4. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 5. news-medical.net [news-medical.net]

- 6. benchchem.com [benchchem.com]

- 8. alfachemic.com [alfachemic.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of glutamate/glutamine cycle in vivo results in decreased benzodiazepine binding and differentially regulated GABAergic subunit expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of glutamine synthetase inhibition in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A proposed role for glutamine in cancer cell growth through acid resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oncologynews.com.au [oncologynews.com.au]

- 17. Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study of the Glutaminase Inhibitor CB-839 in Solid Tumors [stanfordhealthcare.org]

- 19. Inhibition of glutamate-aspartate transaminase by beta-methylene-DL-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-D-Gln-OH: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-D-glutamine (Z-D-Gln-OH) is a protected form of the non-proteinogenic amino acid D-glutamine. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, enabling its use as a versatile building block in the synthesis of peptides and other small molecules of medicinal interest.[1] The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability by reducing susceptibility to proteolytic degradation, thereby prolonging the in-vivo half-life of peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound in medicinal chemistry, complete with experimental protocols and pathway diagrams to facilitate its use in drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid with low solubility in water but good solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆N₂O₅ | [2] |

| Molecular Weight | 280.28 g/mol | [2] |

| CAS Number | 13139-52-1 | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 134-138 °C | [4][5] |

| Solubility | Low in water; Soluble in DMF, DMSO | [1] |

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of peptides and peptidomimetics with therapeutic potential. The D-configuration of the glutamine residue imparts resistance to enzymatic degradation, a critical attribute for developing peptide-based drugs with improved pharmacokinetic profiles.

Caspase Inhibitors

This compound can serve as a key component in the synthesis of caspase inhibitors. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. The design of peptidic caspase inhibitors often incorporates a recognition sequence that mimics the natural substrate of the target caspase. While Z-Asp(OMe)-OH is a more direct precursor for caspase inhibitors that recognize the aspartate residue in the P1 position, this compound can be utilized in the synthesis of more complex inhibitors or as part of a peptide scaffold to modulate solubility, stability, and cell permeability.[6]

Modulators of Glutamine-Dependent Pathways

Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, and is involved in numerous metabolic and signaling pathways. Molecules derived from this compound can be designed to interact with these pathways.

-

mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid levels, including glutamine.[3][7] Synthetic peptides containing D-glutamine could potentially modulate mTOR signaling, although the specific effects would depend on the overall structure of the peptide.[8][9]

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Glutamine has been shown to attenuate NF-κB activation. Peptides or small molecules synthesized using this compound could be explored for their anti-inflammatory properties by targeting this pathway.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of D-glutamic acid with benzyl chloroformate under basic conditions.

Materials:

-

D-Glutamic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve D-Glutamic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate and a solution of sodium hydroxide concurrently, while vigorously stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Wash the reaction mixture with ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

Representative Protocol for Dipeptide Synthesis using this compound in Solution Phase

This protocol describes the synthesis of a dipeptide, Z-D-Gln-Ala-OMe, as a representative example of incorporating this compound into a peptide chain.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent like PyBOP[6]

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DMF.

-

In a separate flask, suspend H-Ala-OMe·HCl (1 equivalent) in DCM and add DIEA (2 equivalents) to neutralize the hydrochloride salt.

-

Add the solution of this compound and HOBt to the solution of alanine methyl ester.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography on silica gel to yield Z-D-Gln-Ala-OMe.

General Protocol for a Caspase Activity Assay

This protocol provides a general method for assessing the inhibitory activity of a compound, potentially derived from this compound, against a specific caspase (e.g., Caspase-3) in a cell-free system using a colorimetric substrate.[6]

Materials:

-

Purified active Caspase-3 enzyme

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Test inhibitor (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test inhibitor in assay buffer.

-

In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or DMSO as a vehicle control), and the purified caspase-3 enzyme.

-

Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader in kinetic mode for 30-60 minutes at 37 °C.

-

Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.

Signaling Pathways and Workflows

Glutamine Metabolism and mTORC1 Signaling

Glutamine plays a significant role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The workflow below illustrates the general mechanism of glutamine sensing and mTORC1 activation. Peptides containing D-glutamine could potentially influence this pathway, although their specific effects would require experimental validation.

Caption: Glutamine uptake and metabolism leading to mTORC1 activation.

NF-κB Signaling Pathway Inhibition

Glutamine has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below provides a simplified overview of the canonical NF-κB activation pathway, which is a potential target for novel anti-inflammatory agents derived from this compound.

Caption: Simplified canonical NF-κB signaling pathway.

Quantitative Data

| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Reference(s) |

| Z-VAD(OMe)-FMK | Pan-caspase | Cell-free enzymatic | IC₅₀: ~10-100 nM | [6] |

| (Representative) | (Specific Caspase) | Cell-based apoptosis | EC₅₀: Varies |

Conclusion